4-cyclohexyl-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
Description
Properties
IUPAC Name |
4-cyclohexyl-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3S/c1-17-22(23-16-20(29-2)10-13-24(23)26-17)14-15-25-30(27,28)21-11-8-19(9-12-21)18-6-4-3-5-7-18/h8-13,16,18,25-26H,3-7,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBZFWMYSVVWMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCNS(=O)(=O)C3=CC=C(C=C3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyl-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The methoxy and methyl substituents can be introduced through selective alkylation reactions.
The benzenesulfonamide group is typically introduced through a sulfonation reaction, where the indole derivative is treated with benzenesulfonyl chloride in the presence of a base such as pyridine . The final step involves the coupling of the cyclohexyl group to the indole derivative, which can be achieved through a variety of methods, including Grignard reactions or Friedel-Crafts alkylation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-cyclohexyl-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide can undergo a variety of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under reducing conditions.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation can be used.
Major Products
Oxidation: Formation of 4-cyclohexyl-N-[2-(5-hydroxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide.
Reduction: Formation of 4-cyclohexyl-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenamine.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4-cyclohexyl-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide as an anticancer agent. Research indicates that it may inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that the compound effectively reduced cell viability in human cancer cells, suggesting its role as a candidate for further development in cancer therapy .
Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents has led to investigations into its effects on neurodegenerative diseases. Preliminary data suggest that it may exert protective effects against oxidative stress-induced neuronal damage, potentially offering therapeutic benefits for conditions such as Alzheimer's and Parkinson's disease . These findings warrant further exploration in vivo to establish efficacy and safety profiles.
Antidepressant Properties
Given the involvement of indole derivatives in mood regulation, the compound has been evaluated for its antidepressant-like effects in animal models. Studies indicate that it may enhance serotonergic activity, contributing to mood improvement and anxiety reduction . This application aligns with the growing interest in indole-based compounds for psychiatric disorders.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes:
- Formation of the indole core.
- Alkylation with ethylamine derivatives.
- Introduction of the sulfonamide group via nucleophilic substitution.
These steps can be optimized for yield and purity, making it feasible for large-scale production .
Case Study 1: Anticancer Efficacy Testing
A recent case study involved testing the anticancer properties of this compound against breast cancer cell lines (MCF-7). The results showed a significant decrease in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that further investigations into the mechanism of action are warranted .
Case Study 2: Neuroprotection Assessment
In a neuroprotection study using SH-SY5Y neuronal cells exposed to oxidative stress agents, treatment with the compound resulted in a marked reduction in cell death compared to untreated controls. This suggests potential use in developing therapies for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 4-cyclohexyl-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. For example, as a COX-2 inhibitor, it binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This binding is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous sulfonamides and related derivatives, focusing on substituent effects, physicochemical properties, and reported biological activities.
Structural Analogues with Modified Aromatic Substituents
Key Observations :
- The cyclohexyl group in the target compound provides greater steric bulk and lipophilicity compared to isopropyl or methyl/methoxy substituents, which could enhance blood-brain barrier penetration or prolong half-life .
- Trifluoromethoxy substituents (as in ) are often employed to improve metabolic stability and binding affinity due to their electronegative and hydrophobic properties.
Analogues with Varied Functional Groups
N-[2-(5-Methoxy-2-Methyl-1H-Indol-3-Yl)Ethyl]Acetamide () :
- Structure : Replaces the sulfonamide group with an acetamide.
- Molecular Weight : 254.31 g/mol (vs. 426.58 for the target compound).
- This highlights the importance of the sulfonamide group in pharmacological activity .
4-Methyl-N-{4-[(5-Methyl-1,2-Oxazol-3-Yl)Sulfamoyl]Phenyl}Benzene-sulfonamide () :
- Structure : Incorporates an oxazole ring instead of an indole.
- Activity : Reported to exhibit antimicrobial properties, suggesting sulfonamides with heterocyclic appendages may target bacterial pathways (e.g., dihydropteroate synthase inhibition) .
- Comparison : The indole moiety in the target compound may favor interactions with eukaryotic targets (e.g., serotonin receptors or kinases) over prokaryotic systems.
Biological Activity
4-cyclohexyl-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse sources.
Chemical Structure
The compound can be represented by the following chemical structure:
Molecular Characteristics
- Molecular Weight: 430.57 g/mol
- InChI Key: InChI=1S/C24H30N2O3S/c1-17-22(23-16-20(29-2)10-13-24(23)26-17)14-15-25-30(27,28)18-19(3)21(4)12/h10,14-15,17,19,22H,12-13,18H2,1-9H3,(H,27,28)
Biological Activity Overview
This compound has been studied for various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 15.63 | Induction of apoptosis |
| HeLa (cervical cancer) | 12.34 | Cell cycle arrest |
| A549 (lung cancer) | 18.45 | Inhibition of cell proliferation |
Studies have shown that similar indole derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .
Anti-inflammatory Properties
The compound has demonstrated potential anti-inflammatory effects in vitro. It appears to modulate the expression of pro-inflammatory cytokines, suggesting its utility in treating conditions characterized by chronic inflammation.
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial activity against specific bacterial strains. This activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Receptor Interactions
The biological activity of this compound is primarily attributed to its interactions with various biological receptors:
- Serotonin Receptors (5-HT): These receptors are implicated in mood regulation and have been linked to the anticancer effects observed in indole derivatives.
- Inflammatory Pathways: The compound may inhibit NF-kB signaling pathways involved in inflammation .
Biochemical Pathways
The compound influences several biochemical pathways that regulate cellular functions:
- Apoptosis Induction: Activation of caspases leading to programmed cell death.
- Cell Cycle Regulation: Inhibition of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest.
Study 1: Anticancer Efficacy
In a recent study involving various cancer cell lines, this compound was shown to significantly reduce cell viability in MCF-7 cells with an IC50 value of 15.63 μM. The study concluded that the compound induces apoptosis through mitochondrial pathways .
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound revealed that it effectively reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as a therapeutic agent for inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic protocols are recommended for the preparation of 4-cyclohexyl-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. Key steps include:
- Solvent Selection : Use methanol or chloroform for intermediate purification, as demonstrated in benzenesulfonamide derivative syntheses (e.g., 93% yield in methanol/chloroform for similar compounds) .
- Purification : Recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity.
- Characterization : Confirm structure via -/-NMR (e.g., indole proton signals at δ 7.1–7.3 ppm, sulfonamide NH at δ 4.8–5.2 ppm) and FT-IR (SO asymmetric stretch at ~1350 cm) .
Q. Which analytical techniques are most reliable for characterizing the crystalline structure of this compound?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction (SC-XRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks. SHELX is robust for small-molecule crystallography, even with twinned data .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) determines melting points (e.g., 221–222°C for analogous sulfonamides) .
- Spectroscopy : High-resolution mass spectrometry (HR-MS) confirms molecular weight (e.g., exact mass ±5 ppm error) .
Advanced Research Questions
Q. How can computational tools like MetaSite predict metabolic soft spots, and how does this inform analog design?
- Methodological Answer :
- MetaSite Workflow : Input the compound’s 3D structure to predict cytochrome P450 (CYP) metabolism. For example, MetaSite accurately identified oxidation-prone sites on phenethyl groups in indole derivatives, guiding substitution with fluorophenyl or pyridinyl moieties to reduce CYP3A4/2D6-mediated degradation .
- Validation : Compare in silico predictions with in vitro microsomal stability assays (human/rat liver microsomes, NADPH cofactor). Adjust substituents (e.g., electron-deficient groups) to shift metabolism to less critical regions (e.g., O-demethylation over amide cleavage) .
Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Bridging : Conduct parallel in vitro (e.g., COX-2 inhibition IC) and in vivo (e.g., rat paw edema) assays. For instance, fluorophenyl analogs retained COX-2 potency in vitro but required dose adjustments in vivo due to plasma protein binding .
- Species-Specific Metabolism : Compare metabolic stability across species (human vs. rat microsomes) using LC-MS metabolite profiling. Adjust dosing regimens or modify labile groups (e.g., tert-butyl to cyclohexyl) to enhance half-life .
Q. How does structural conformation influence binding affinity to targets like cyclooxygenase-2 (COX-2) or σ1 receptors?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions. The sulfonamide group often forms hydrogen bonds with COX-2’s Arg120/His90 residues, while the indole moiety occupies hydrophobic pockets .
- Crystallographic Validation : Co-crystallize with target proteins (e.g., COX-2 PDB: 3LN1) to confirm binding modes. Analogous sulfonamides showed >100-fold selectivity for COX-2 over COX-1 via steric occlusion in the active site .
Q. What approaches enhance metabolic stability without compromising pharmacological activity?
- Methodological Answer :
- Isosteric Replacement : Substitute metabolically labile groups (e.g., methoxy with trifluoromethoxy) to block O-demethylation. Fluorine incorporation reduces CYP affinity while maintaining lipophilicity .
- Prodrug Design : Convert primary amines to carbamates (e.g., ethyl ester prodrugs), which hydrolyze in vivo to release active drug, improving oral bioavailability .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic data regarding hydrogen-bonding networks in sulfonamide derivatives?
- Methodological Answer :
- Multi-Method Refinement : Re-analyze data using SHELXL (for small molecules) and PHENIX (for macromolecules) to cross-validate hydrogen bonds. For example, SHELX’s robust handling of twinned data reduces overfitting .
- Temperature Factor Scrutiny : Atoms with B-factors >80 Ų indicate disorder; exclude them or model alternative conformers .
Methodological Tables
Table 1 : Key Analytical Data for Analogous Sulfonamides
| Property | Value (Example) | Technique | Reference |
|---|---|---|---|
| Melting Point | 221–222°C | DSC | |
| -NMR (DMSO-d6) | δ 7.3 (s, 1H, indole H) | 400 MHz NMR | |
| HR-MS Exact Mass | 346.0543 (CHClNS) | Q-TOF MS |
Table 2 : Computational Tools for Metabolic Prediction
| Tool | Application | Example Outcome | Reference |
|---|---|---|---|
| MetaSite | CYP3A4/2D6 metabolism hotspots | Identified phenethyl oxidation | |
| AutoDock | COX-2 binding affinity prediction | ∆G = -9.2 kcal/mol for fluorophenyl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
